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Compound of Interest

Compound Name: Fgfr3-IN-9

Cat. No.: B12375676 Get Quote

A Note on Nomenclature: The compound "Fgfr3-IN-9" as specified in the query does not

correspond to a readily identifiable, publicly documented selective FGFR3 inhibitor. Therefore,

these application notes detail the solubility and preparation of a potent, selective, and orally

bioavailable dual FGFR2/FGFR3 inhibitor, designated as Compound 19 in the cited research,

which serves as a representative tool compound for FGFR3 inhibition studies.

These notes are intended for researchers, scientists, and drug development professionals

working with selective inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3).

Overview of Compound 19
Compound 19 is a potent and selective dual inhibitor of FGFR2 and FGFR3, with demonstrated

activity against the gatekeeper mutant FGFR3-V555L. Its selectivity for FGFR2/3 over FGFR1

and FGFR4 suggests a potentially wider therapeutic window and reduced off-target effects,

such as hyperphosphatemia, which is associated with FGFR1 inhibition. These characteristics

make it a valuable tool for preclinical research into FGFR3-driven cancers, such as bladder

cancer and cholangiocarcinoma.

Chemical Structure
IUPAC Name: 1-((1s,4s)-4-(4-(3-((1-cyclobutyl-1H-pyrazol-4-yl)amino)-1H-pyrazolo[4,3-

d]pyrimidin-1-yl)cyclohexyl)piperazin-1-yl)prop-2-en-1-one

Molecular Formula: C₂₆H₃₅N₉O
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Molecular Weight: 489.62 g/mol

Biological Activity
The inhibitory activity of Compound 19 against various kinases has been determined through

enzymatic assays.

Target IC₅₀ (nM)

FGFR3 2.0

FGFR2 1.8

FGFR3-V555L 1.5

FGFR1 27

FGFR4 157

Data sourced from Nguyen M. H., et al. (2023).

ACS Med. Chem. Lett.[1]

Solubility Data
The solubility of Compound 19 has been assessed in simulated biological fluids, indicating

good potential for oral bioavailability.

Solvent/Medium Solubility (µg/mL) Molar Concentration (µM)

Fasted-State Simulated

Intestinal Fluid (FaSSIF)
557 ~1138

Simulated Gastric Fluid (SGF) >400 >817

Data sourced from Nguyen M.

H., et al. (2023). ACS Med.

Chem. Lett.[1]

Note on General Solubility: While specific data in common laboratory solvents like DMSO or

PBS are not provided in the primary literature, pyrazolo[4,3-d]pyrimidine scaffolds are generally
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soluble in organic solvents such as DMSO and DMF. For biological assays, it is recommended

to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute

it into the aqueous assay buffer to the final desired concentration. The final DMSO

concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.

Preparation and Synthesis Protocol
The synthesis of Compound 19 involves a multi-step process starting from commercially

available reagents. The following is a summary of the likely synthetic route based on related

compounds in the literature. Researchers should refer to the supporting information of the

source publication for precise, step-by-step instructions and characterization data.

Synthetic Scheme Overview
The synthesis of the pyrazolo[4,3-d]pyrimidine core is a key part of the overall synthesis. A

generalized scheme is as follows:

Formation of the Pyrazole Ring: Condensation of a hydrazine derivative with a suitable β-

ketoester to form the pyrazole ring.

Construction of the Pyrimidine Ring: Annulation of the pyrimidine ring onto the pyrazole core,

typically using formamide or a similar reagent.

Functionalization of the Core: Introduction of the amine side chain via nucleophilic aromatic

substitution (SₙAr) at the C3 position.

Final Coupling: Coupling of the functionalized core with the piperazine-containing side chain

to yield the final Compound 19.

Example Protocol for a Key SₙAr Step (General)
This is a generalized protocol and should be adapted based on the specific intermediates used

for Compound 19.

Reactants: Dissolve the chlorinated pyrazolo[4,3-d]pyrimidine intermediate (1 equivalent)

and (1-cyclobutyl-1H-pyrazol-4-yl)amine (1.2 equivalents) in a suitable solvent such as 1,4-

dioxane or N,N-Dimethylformamide (DMF).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst/Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3

equivalents).

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction

progress by TLC or LC-MS.

Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute with an

organic solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel to

obtain the desired intermediate.

Experimental Protocols: Solubility Assessment
The following are standard protocols for determining the kinetic and thermodynamic solubility of

a compound like Compound 19.

Kinetic Solubility Assay Protocol
This assay measures the solubility of a compound when rapidly precipitated from a DMSO

stock solution into an aqueous buffer.

Preparation of Stock Solution: Prepare a 10 mM stock solution of Compound 19 in 100%

DMSO.

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well

plate containing the aqueous buffer (e.g., PBS, pH 7.4; 198 µL per well). This results in a

1:100 dilution and a final DMSO concentration of 1%.

Incubation: Shake the plate at room temperature (or 37°C) for 1.5 to 2 hours.

Measurement: Measure the turbidity of each well using a plate reader capable of detecting

light scattering (nephelometry) at a wavelength such as 620 nm. Alternatively, filter the

samples and analyze the clear filtrate by HPLC-UV or LC-MS/MS to quantify the

concentration of the dissolved compound.
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Data Analysis: The kinetic solubility is the highest concentration of the compound that does

not precipitate under these conditions.

Thermodynamic Solubility Assay Protocol
This assay measures the equilibrium solubility of a compound and is considered the "gold

standard".

Sample Preparation: Add an excess amount of solid (crystalline) Compound 19 to a vial

containing a known volume of the desired buffer (e.g., PBS, pH 7.4).

Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for an

extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid

and dissolved compound.

Phase Separation: Separate the undissolved solid from the solution by centrifugation

followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

Quantification: Determine the concentration of Compound 19 in the clear filtrate using a

validated analytical method such as HPLC-UV or LC-MS/MS, with a standard curve

prepared in the same buffer.

Data Analysis: The measured concentration represents the thermodynamic solubility of the

compound in that specific medium.

Signaling Pathway and Workflow Diagrams
FGFR3 Signaling Pathway
FGFR3 activation by its ligand, Fibroblast Growth Factor (FGF), in the presence of heparin,

leads to receptor dimerization, autophosphorylation, and the activation of multiple downstream

signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for

cell proliferation and survival.
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FGFR3 signaling pathway and point of inhibition.
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Experimental Workflow for Kinetic Solubility Assay
The following diagram illustrates the high-throughput workflow for determining the kinetic

solubility of a test compound.
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Workflow for kinetic solubility determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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